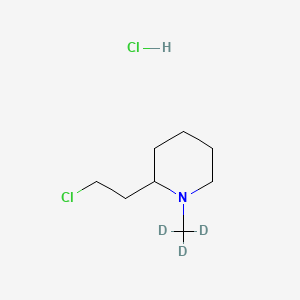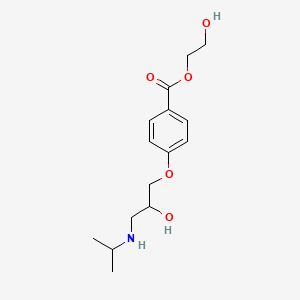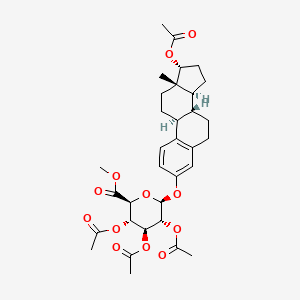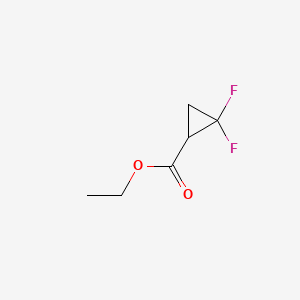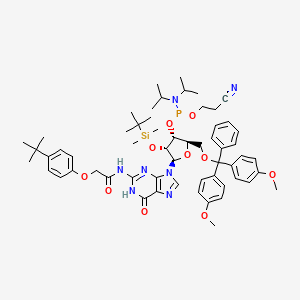![molecular formula C6H12O6 B583745 L-[1-13C]Glucose CAS No. 478519-02-7](/img/structure/B583745.png)
L-[1-13C]Glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glucose is an organic compound with the formula C6H12O6 or O=CH[CH(OH)]5H . It is one of the aldohexose monosaccharides and is the enantiomer of the more common D-glucose . L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory . It is indistinguishable in taste from D-glucose .
Synthesis Analysis
L-Glucose can be synthesized in the laboratory . The solid sugar products can be produced by removing the solvent under reduced pressure . Further separation of D and L enantiomers can be done by chiral resolution with SASP (reaction-crystallization-hydrolysis) or chiral preparative HPLC or chiral capillary electrophoresis .
Molecular Structure Analysis
L-Glucose usually occurs as one of four cyclic structural isomers —α- and β- l-glucopyranose (the most common, with a six-atom ring), and α- and β- l-glucofuranose (with a five-atom ring) . In water solution, these isomers interconvert in matters of hours, with the open-chain form as an intermediate stage .
Chemical Reactions Analysis
L-Glucose undergoes glycolysis, a series of enzymatic reactions that break it down into adenosine triphosphate (ATP), the energy currency of the cell . Furthermore, L-Glucose is involved in maintaining blood sugar levels .
Physical And Chemical Properties Analysis
L-Glucose can be solid or liquid, has a sweet taste, a melting point of 294.8˚F(146˚C), and a density of 1.54 g/cm³ . It has no odor, is soluble in water and acetic acid, and all forms of glucose are colorless and are also clear .
Scientific Research Applications
Metabolic Flux Analysis (MFA) and Tracer Studies
L-[1-13C]Glucose is commonly used in metabolic flux analysis (MFA). Researchers employ it as a tracer to investigate metabolic pathways within cells. By tracking the fate of the labeled carbon, they can quantify the rates of glucose utilization, glycolysis, gluconeogenesis, and other metabolic processes. MFA provides insights into cellular energy production, biosynthesis, and regulatory mechanisms .
Glucose Transport and Uptake Studies
Studying glucose transporters (GLUTs) and their kinetics is crucial for understanding glucose homeostasis. L-[1-13C]Glucose allows researchers to assess glucose uptake in different tissues and cell types. By measuring the incorporation of labeled glucose into intracellular metabolites, they can explore transporter activity and substrate preferences .
Gluconeogenesis Research
Gluconeogenesis is the process by which the liver synthesizes glucose from non-carbohydrate precursors. L-[1-13C]Glucose helps quantify gluconeogenic flux by tracing the labeled carbon atoms as they enter the gluconeogenic pathway. Researchers use this information to study hepatic glucose production and its regulation .
Cancer Metabolism Investigations
Cancer cells exhibit altered glucose metabolism, known as the Warburg effect. L-[1-13C]Glucose is employed to study glucose utilization in cancer cells. By analyzing the fate of labeled carbon, researchers gain insights into tumor-specific metabolic pathways. This information can guide targeted therapies and diagnostic approaches .
Brain Glucose Metabolism Studies
The brain relies heavily on glucose for energy. L-[1-13C]Glucose allows researchers to investigate cerebral glucose metabolism. By administering labeled glucose and monitoring its incorporation into neurotransmitters, they can explore brain function, neuronal activity, and neurodegenerative diseases .
Pharmacokinetics and Drug Development
L-[1-13C]Glucose is used in pharmacokinetic studies to assess drug metabolism and distribution. By administering labeled glucose alongside a drug candidate, researchers can track its fate in vivo. This information informs drug dosing, bioavailability, and potential interactions .
Safety And Hazards
Future Directions
Hyperpolarized 13C MRI/S, which includes L-[1-13C]Glucose, enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential to improve early diagnosis of disease, patient stratification, and therapy response assessment .
properties
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-WIZIAPGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-[1-13C]Glucose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

